molecular formula C17H21N3O5 B2737361 4-(2,5-dimethoxyphenyl)-6-(3-hydroxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 1202981-01-8

4-(2,5-dimethoxyphenyl)-6-(3-hydroxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

Cat. No.: B2737361
CAS No.: 1202981-01-8
M. Wt: 347.371
InChI Key: ZUMLSKKXSSPSLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,5-dimethoxyphenyl)-6-(3-hydroxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a useful research compound. Its molecular formula is C17H21N3O5 and its molecular weight is 347.371. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 4-(2,5-dimethoxyphenyl)-6-(3-hydroxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione (CAS Number: 1202981-01-8) belongs to a class of pyrrolopyrimidine derivatives known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential applications in cancer therapy and other therapeutic areas.

  • Molecular Formula : C17_{17}H21_{21}N3_{3}O5_{5}
  • Molecular Weight : 347.4 g/mol
  • Structure : The compound features a pyrrolopyrimidine core with substituents that may influence its biological activity.

Pyrrolopyrimidine derivatives have been extensively studied for their ability to inhibit various kinases and enzymes involved in cancer progression. The mechanisms through which these compounds exert their effects include:

  • Kinase Inhibition : Many pyrrolopyrimidines act as ATP-competitive inhibitors of kinases such as c-Src and VEGFR. These kinases play critical roles in cell signaling pathways that regulate proliferation and survival in cancer cells .
  • Antimetabolite Activity : Some derivatives have shown properties as antifolates, inhibiting dihydrofolate reductase (DHFR), which is crucial for DNA synthesis .

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrrolopyrimidine derivatives, including the target compound:

  • In Vitro Studies : The compound has been evaluated for its cytotoxic effects on various cancer cell lines. For instance, studies indicated that related compounds showed IC50_{50} values in the low micromolar range against glioblastoma cell lines, suggesting significant antiproliferative effects .
  • Mechanistic Insights : The inhibition of specific kinases has been linked to reduced cell viability and induction of apoptosis in cancer cells. For example, compounds with similar structures were reported to inhibit c-Src with high selectivity and potency .

Other Biological Activities

In addition to anticancer properties, pyrrolopyrimidine derivatives have exhibited:

  • Antimicrobial Activity : Some studies have reported that these compounds possess antimicrobial properties against various bacterial strains .
  • Anti-inflammatory Effects : Research indicates potential anti-inflammatory activity, which could be beneficial in treating inflammatory diseases .

Case Studies

  • Study on Glioblastoma Multiforme (GBM) :
    • A series of pyrrolopyrimidine derivatives were tested against U87 GBM cell lines.
    • The most potent derivative exhibited an IC50_{50} value of 7.1 µM.
    • Mechanistic studies revealed that these compounds acted as selective inhibitors of Src kinase, leading to decreased cell proliferation and increased apoptosis .
  • Antitubercular Activity :
    • Related compounds were synthesized and evaluated for antimycobacterial activity against Mycobacterium tuberculosis.
    • Certain derivatives demonstrated a minimum inhibitory concentration (MIC) as low as 0.78 µg/mL, indicating promising antitubercular properties .

Data Summary

Biological ActivityObserved EffectsReference
AnticancerIC50_{50} values in low micromolar range against GBM
AntimicrobialEffective against various bacterial strains
Anti-inflammatoryPotential modulation of inflammatory pathways

Properties

IUPAC Name

4-(2,5-dimethoxyphenyl)-6-(3-hydroxypropyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O5/c1-24-10-4-5-13(25-2)11(8-10)15-14-12(18-17(23)19-15)9-20(16(14)22)6-3-7-21/h4-5,8,15,21H,3,6-7,9H2,1-2H3,(H2,18,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUMLSKKXSSPSLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2C3=C(CN(C3=O)CCCO)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.